molecular formula C16H15NO3S B2707656 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide CAS No. 838899-52-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2707656
CAS RN: 838899-52-8
M. Wt: 301.36
InChI Key: UEZBRIBRNFYINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide, also known as DTNA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTNA is a small molecule that belongs to the class of thioacetamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Molecular Interaction and Structural Analysis

Research into structurally related compounds, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, has focused on understanding the intricate balance between hydrogen bonding, stacking, and halogen bonding. These studies highlight the importance of noncovalent interactions in stabilizing molecular structures, which can be crucial in designing novel materials with specific properties. The cytotoxicity against oligodendrocytes and the redox profile of these compounds are also evaluated, providing insights into their potential biomedical applications (Gouda et al., 2022).

Organic Electronics

The synthesis and characterization of thiophene-containing naphthalene diimide copolymers highlight the potential of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide derivatives in organic field-effect transistors (OFETs). By varying the thiophene content, researchers have demonstrated that polymer crystallinity and electron mobility can be significantly improved, paving the way for high-performance organic electronic devices (Durban et al., 2010).

Medicinal Chemistry

In the realm of medicinal chemistry, related compounds have shown promise as inhibitors of aminopeptidase N, indicating potential anti-angiogenic activity. Such findings are crucial for developing new therapeutic strategies against cancer and other angiogenesis-related diseases (Lee et al., 2005).

Polymer Chemistry for Energy Applications

Core-expanded naphthalene diimides fused with sulfur heterocycles and capped with electron-withdrawing groups have shown great promise in n-channel organic thin-film transistors. These materials exhibit high electron mobility, stability, and performance, underscoring the potential of this compound derivatives in renewable energy technologies (Hu et al., 2011).

Photovoltaic and Optical Materials

The development of naphthalene diimide-based polymers for organic photovoltaic applications illustrates the versatility of these compounds in harnessing solar energy. The tunability of optical and electrochemical properties through structural modification of this compound derivatives enables the creation of efficient and stable solar cells (Sharma et al., 2016).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12(18)17(14-9-10-21(19,20)11-14)16-8-4-6-13-5-2-3-7-15(13)16/h2-10,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZBRIBRNFYINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.